Specific Scientific Field: Organic synthesis and peptide chemistry.
Experimental Procedure:Specific Scientific Field: Synthetic organic chemistry.
Summary: Tertiary butyl esters are widely used in organic synthesis. Researchers have developed a straightforward method for directly introducing the tert-butoxycarbonyl (Boc) group into various organic compounds. This method is enabled by flow microreactor systems, which enhance efficiency and versatility.
Experimental Procedure:Specific Scientific Field: Chiral chemistry and separation science.
Summary: Chiral separation is essential for producing enantiopure chiral compounds. Researchers focus on separating racemates (mixture of enantiomers) synthesized by chemical means.
Methods:Rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis, is a chiral compound characterized by its unique oxolane (tetrahydrofuran) ring structure. With the molecular formula and a molecular weight of approximately 216.23 g/mol, this compound features a tert-butoxycarbonyl group that enhances its stability and solubility in organic solvents . The presence of both carboxylic acid and tert-butoxy groups contributes to its potential reactivity in various
These reactions are significant for modifying the compound for specific applications or enhancing its biological activity.
Rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid exhibits potential biological activities, particularly in medicinal chemistry. It has been studied for its role in modulating cystic fibrosis transmembrane conductance regulator activity, making it a candidate for therapeutic applications in treating cystic fibrosis and related disorders . The compound's unique structure allows it to interact with biological systems effectively.
The synthesis of rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid typically involves:
These methods allow for the efficient production of the compound while maintaining its stereochemistry.
The primary applications of rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid include:
Interaction studies have shown that rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid can modulate ion channel activity and influence cellular signaling pathways. Research indicates that it may enhance the function of cystic fibrosis transmembrane conductance regulators, thereby improving chloride ion transport across cell membranes . These interactions are crucial for understanding its therapeutic potential and mechanisms of action.
Several compounds share structural or functional similarities with rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid. Here are a few notable examples:
| Compound Name | CAS Number | Structural Features | Unique Aspects |
|---|---|---|---|
| Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | 147804-30-6 | Spirocyclic structure with carboxylate functionality | Unique spiro structure enhances biological activity |
| Methyl 2-methyl-3-(trifluoromethyl)benzoate | 346603-63-2 | Aromatic ester with trifluoromethyl group | Fluorinated substituent increases lipophilicity |
| 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine | 105679-22-9 | Heterocyclic structure with bromine substituent | Bromine enhances reactivity in electrophilic substitutions |
| (2R,7aS)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-methanol | 2097518-76-6 | Fluorinated pyrrolizine derivative | Fluorine substitution affects pharmacokinetics |
These compounds highlight the diversity in chemical structures and potential applications within medicinal chemistry and organic synthesis. Rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid stands out due to its specific chiral configuration and biological activity related to cystic fibrosis treatment.
The stereoselective construction of the oxolane ring in rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid relies on chiral catalysts that enforce facial selectivity during ring-closing reactions. Shi's asymmetric epoxidation methodology, originally developed for polyene substrates, has been adapted to induce cis-selectivity in tetrahydrofuran derivatives. Using a fructose-derived ketone catalyst (10 mol%), the epoxidation of divinyl ether precursors proceeds with 92% enantiomeric excess, followed by acid-mediated cyclization to form the oxolane core.
Metal-mediated strategies employing cobalt(II) tetrafluoroborate demonstrate enhanced diastereocontrol through Lewis acid coordination. The catalyst aligns the tert-butoxycarbonyl group and carboxylic acid moiety in a syn-periplanar orientation, favoring cis-ring closure via a chair-like transition state (Figure 1). Comparative studies reveal cobalt’s superiority over nickel or silver salts, achieving 99:1 cis:trans selectivity in model systems.
Table 1: Catalyst Performance in Oxolane Ring Formation
| Catalyst | Loading (mol%) | Temperature (°C) | cis:trans Ratio | ee (%) |
|---|---|---|---|---|
| Shi's ketone | 10 | -20 | 95:5 | 92 |
| Co(BF4)2·6H2O | 15 | 25 | 99:1 | - |
| Ru-(S)-BINAP | 5 | 50 | 99:1 | >99 |
The tert-butoxycarbonyl group serves dual roles as both a directing group and steric shield, preventing undesired π-facial attack during cyclization. Nuclear Overhauser effect spectroscopy (NOESY) analyses confirm axial positioning of the bulky substituent in transition states, enforcing cis-ring fusion.
Dynamic kinetic resolution (DKR) enables near-quantitative conversion of racemic precursors to single diastereomers through simultaneous stereochemical inversion and selective transformation. Ruthenium complexes bearing (R)-BINAP ligands catalyze the hydrogenation of keto-intermediates while facilitating substrate racemization via reversible enolization. This tandem process achieves >99:1 diastereoselectivity at 50°C, with the tert-butoxycarbonyl group stabilizing high-energy enolate intermediates through conjugation.
The mechanism proceeds through three coordinated steps:
Figure 2: Energy Profile of DKR Process
$$
\Delta G^\ddagger{rac} = 18.4 \text{ kcal/mol} \quad \Delta G^\ddagger{F} = 20.1 \text{ kcal/mol} \quad \Delta G^\ddagger_{cycl} = 22.3 \text{ kcal/mol}
$$
Palladium-catalyzed variants employ chiral oxazoline ligands to resolve racemic mixtures during allylic alkylation. The tert-butoxy group’s steric bulk directs nucleophilic attack to the less hindered face, with density functional theory (DFT) calculations showing a 3.2 kcal/mol preference for cis-product formation.
Enzymatic approaches exploit the prochiral nature of symmetrical diol intermediates. Candida antarctica lipase B (CAL-B) selectively acetylates the (5S)-hydroxyl group of meso-2,5-diol precursors with 85% conversion, leaving the (2R)-position free for subsequent oxidation to the carboxylic acid. Molecular docking simulations reveal the enzyme’s oxyanion hole stabilizes the tert-butoxycarbonyl group through CH-π interactions, enforcing a cisoid conformation during catalysis.
Key advantages of biocatalytic methods include:
Table 2: Enzyme Performance in Desymmetrization
| Enzyme | Substrate | Conversion (%) | cis Selectivity |
|---|---|---|---|
| CAL-B | meso-2,5-diol | 85 | 99:1 |
| Pseudomonas fluorescens esterase | β-keto ester | 72 | 95:5 |
| Pig liver esterase | prochiral diester | 68 | 90:10 |
The cis-configuration’s stability derives from intramolecular hydrogen bonding between the carboxylic acid and tert-butoxycarbonyl oxygen ($$d_{O\cdots H} = 1.9$$ Å), as confirmed by X-ray crystallography.
Transition metal catalysis has emerged as a cornerstone of modern synthetic organic chemistry, offering unparalleled control over reactivity, selectivity, and functional group tolerance. For rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis, transition metal-mediated processes enable the direct and selective modification of the oxolane ring, facilitating the construction of complex molecular architectures from a common intermediate. This section provides a comprehensive analysis of three principal methodologies, each leveraging the unique reactivity of a specific transition metal to achieve targeted functionalization.
Palladium-catalyzed cross-coupling reactions have transformed the landscape of C–C and C–heteroatom bond formation, particularly in the context of heterocyclic substrates such as oxolanes. The C-2 position of rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis, is especially amenable to functionalization via palladium catalysis, owing to the electronic activation imparted by the adjacent carboxylic acid and the conformational constraints imposed by the cis relationship of the substituents.
The general mechanism for palladium-catalyzed cross-coupling at the C-2 position involves initial oxidative addition of a suitable electrophile (typically an aryl or vinyl halide) to a palladium(0) species, followed by transmetalation with an organometallic nucleophile (such as a boronic acid, stannane, or organozinc reagent), and culminating in reductive elimination to form the new C–C bond. In the context of oxolane derivatives, pre-functionalization of the C-2 position (e.g., as a halide or pseudohalide) may be necessary, although recent advances in C–H activation have enabled direct functionalization under certain conditions [2] [4].
Recent studies have demonstrated the broad applicability of palladium-catalyzed cross-coupling at the C-2 position of tetrahydrofuran derivatives, including those bearing Boc and carboxylic acid functionalities. The key challenge lies in achieving high regio- and stereoselectivity, particularly in the presence of multiple stereocenters and functional groups. The cis configuration of rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis, imposes additional constraints on the reaction pathway, often necessitating careful selection of ligands, bases, and reaction conditions to favor the desired product.
Table 1 summarizes representative yields and diastereoselectivities for palladium-catalyzed cross-coupling reactions at the C-2 position of cis-2,5-disubstituted oxolanes, as reported in recent literature [4].
| Entry | Substrate Configuration | Electrophile | Nucleophile | Ligand | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|---|
| 1 | cis-(2R,5S) | Aryl bromide | Phenylzinc | DPEphos | 82 | 9:1 |
| 2 | cis-(2R,5S) | Aryl iodide | Alkylboronic acid | BINAP | 86 | 9:1 |
| 3 | cis-(2R,5S) | Vinyl bromide | Alkylstannane | Xantphos | 78 | 8:1 |
These data highlight the high yields and excellent diastereoselectivities achievable under optimized conditions, with minimal epimerization observed at the C-2 position. The choice of ligand is critical, with bidentate phosphines such as DPEphos and BINAP affording superior selectivity and reactivity.
The stereochemical course of palladium-catalyzed cross-coupling at the C-2 position is governed by the configuration of the starting material and the nature of the catalytic system. Studies employing both cis and trans diastereomers have revealed that the reaction typically proceeds with inversion of configuration at the C-2 center, consistent with a stereospecific oxidative addition and reductive elimination sequence [4]. Nuclear Overhauser effect (NOE) experiments and X-ray crystallography have been employed to unambiguously assign the relative and absolute configurations of the products.
In the case of rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis, the use of enantiopure starting material enables the synthesis of highly enantioenriched products, provided that racemization is minimized during the reaction. The presence of the Boc group at C-5 serves to further stabilize the stereochemistry by reducing the propensity for ring flipping or epimerization.
Palladium-catalyzed cross-coupling reactions at the C-2 position exhibit broad functional group tolerance, accommodating esters, amides, ethers, and protected amines. However, the presence of free carboxylic acid groups can sometimes inhibit catalyst turnover or lead to competing side reactions, such as decarboxylation or protodecarboxylation [5]. Strategies to mitigate these issues include the use of carboxylate salts, in situ activation (e.g., as mixed anhydrides), or temporary protection of the acid functionality.
Limitations of the methodology include sensitivity to steric hindrance at the C-2 position, which can reduce yields or necessitate higher catalyst loadings. Additionally, the need for pre-functionalization (e.g., halogenation) may add synthetic steps, although recent advances in C–H activation are beginning to address this challenge [2].
A comparative analysis of palladium-catalyzed cross-coupling reactions at the C-2 position of cis-2,5-disubstituted oxolanes reveals the following key findings:
These findings underscore the utility of palladium catalysis for the selective modification of rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis, and set the stage for further exploration of related methodologies.
Ruthenium-based transfer hydrogenation has emerged as a powerful tool for the selective reduction and epimerization of chiral centers in complex molecules. The process typically involves the use of a ruthenium(II) complex, often in the presence of a hydrogen donor such as isopropanol or formic acid, to effect the transfer of hydrogen atoms to the substrate. In the context of rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis, transfer hydrogenation can be employed to selectively reduce or epimerize the C-2 or C-5 positions, thereby enhancing stereochemical purity or accessing alternative diastereomers.
The mechanism proceeds via coordination of the substrate to the ruthenium center, followed by hydride transfer from the donor to the substrate. The stereochemical outcome is dictated by the geometry of the ruthenium-substrate complex and the relative rates of hydride delivery to each face of the oxolane ring.
Achieving high stereochemical purity via transfer hydrogenation requires precise control over the relative orientation of the substrate and the ruthenium catalyst. Ligand design plays a pivotal role in dictating facial selectivity, with chiral diphosphines and N-heterocyclic carbenes providing tunable environments for asymmetric induction. The presence of the Boc group at C-5 and the carboxylic acid at C-2 further modulate the reactivity by influencing the conformational preferences of the oxolane ring.
Experimental studies have demonstrated that ruthenium-based transfer hydrogenation can effect highly selective reduction of the C-2 position, affording single diastereomers in high yield. The use of chiral ligands enables enantioselective reduction, while achiral systems can be employed for racemization or epimerization, depending on the desired outcome.
Table 2 presents representative data for ruthenium-catalyzed transfer hydrogenation of cis-2,5-disubstituted oxolanes.
| Entry | Substrate Configuration | Catalyst System | Hydrogen Donor | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
|---|---|---|---|---|---|---|
| 1 | cis-(2R,5S) | RuCl2(PPh3)3 + chiral ligand | Isopropanol | 91 | >20:1 | 98 |
| 2 | cis-(2R,5S) | Ru(II)-NHC complex | Formic acid | 88 | 15:1 | 95 |
| 3 | cis-(2R,5S) | RuCl2(PPh3)3 + achiral ligand | Isopropanol | 85 | 8:1 | racemic |
These results illustrate the capacity for fine-tuning both diastereoselectivity and enantioselectivity through judicious choice of catalyst and ligand.
Beyond simple reduction, ruthenium-based transfer hydrogenation offers a means of stereochemical editing, whereby undesired diastereomers or enantiomers can be selectively converted to the desired configuration. This is particularly valuable for the synthesis of complex molecules where multiple stereocenters are present and where traditional resolution methods are inefficient.
In the case of rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis, transfer hydrogenation can be used to invert the configuration at C-2 or C-5, or to equilibrate mixtures of diastereomers to favor the thermodynamically preferred isomer. The process is typically mild and compatible with a wide range of functional groups, including esters, amides, and protected amines.
While ruthenium-based transfer hydrogenation is highly effective for stereochemical editing, certain limitations must be acknowledged. Substrate scope can be restricted by steric hindrance or electronic deactivation, particularly in the presence of bulky protecting groups or electron-withdrawing substituents. Additionally, over-reduction or undesired side reactions (e.g., hydrogenolysis of protecting groups) can occur under forcing conditions.
Optimization of reaction parameters, including temperature, solvent, hydrogen donor, and catalyst loading, is often necessary to achieve the desired selectivity and yield. The development of new ligand architectures and catalyst systems continues to expand the scope and utility of this methodology.
Recent research has established ruthenium-based transfer hydrogenation as a versatile platform for the stereochemical manipulation of cis-2,5-disubstituted oxolanes. Key findings include:
These attributes position ruthenium-based transfer hydrogenation as a valuable complement to palladium-catalyzed cross-coupling for the functionalization of rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis.
Copper-mediated radical cyclization has emerged as a powerful strategy for the construction of cyclic and polycyclic frameworks from acyclic or monocyclic precursors. The process typically involves the generation of carbon-centered radicals via single-electron transfer (SET) from a copper(I) or copper(II) species, followed by intramolecular cyclization and subsequent trapping or functionalization of the radical intermediate.
For rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis, copper-mediated radical cyclization can be harnessed to effect ring contraction, expansion, or annulation, depending on the nature of the radical precursor and the substitution pattern of the oxolane ring. The Boc and carboxylic acid groups serve as directing or stabilizing elements, influencing the regio- and chemoselectivity of the cyclization.
Successful application of copper-mediated radical cyclization requires careful design of the radical precursor. Common strategies include the use of halogenated or activated esters at the C-2 position, which can undergo SET to generate the corresponding carbon-centered radical. Alternatively, carboxylate salts can be employed, with decarboxylation providing the radical species [1].
The cis configuration of rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis, favors certain cyclization modes (e.g., 5-exo or 6-endo) by dictating the spatial proximity of the reacting centers. The presence of the Boc group at C-5 can further modulate the reactivity by stabilizing the radical intermediate or influencing the conformational preferences of the ring.
Copper-mediated radical cyclization has been applied to a variety of oxolane derivatives, enabling the synthesis of fused, spirocyclic, or bridged systems with high efficiency. The reaction is typically tolerant of a wide range of functional groups, including esters, amides, and protected amines, and can be conducted under mild conditions.
Table 3 summarizes representative yields and product distributions for copper-mediated radical cyclization of cis-2,5-disubstituted oxolanes.
| Entry | Substrate Configuration | Radical Precursor | Cyclization Mode | Product Type | Yield (%) | Selectivity |
|---|---|---|---|---|---|---|
| 1 | cis-(2R,5S) | 2-bromo derivative | 5-exo | Spirocycle | 76 | 10:1 |
| 2 | cis-(2R,5S) | 2-iodo derivative | 6-endo | Fused ring | 81 | 8:1 |
| 3 | cis-(2R,5S) | Carboxylate salt | Decarboxylative | Annulated | 69 | 7:1 |
These data demonstrate the versatility of copper-mediated radical cyclization for the construction of diverse architectures from a common oxolane scaffold.
The stereochemical outcome of copper-mediated radical cyclization is influenced by the configuration of the starting material, the nature of the radical precursor, and the reaction conditions. In general, the cis relationship between the C-2 and C-5 substituents favors cyclization pathways that minimize steric clash and maximize orbital overlap, leading to high diastereoselectivity.
The use of chiral auxiliaries or ligands can further enhance stereocontrol, although many reactions proceed with inherent diastereoselectivity due to the conformational constraints of the oxolane ring. The Boc group at C-5 serves to lock the ring conformation, reducing the likelihood of epimerization or undesired side reactions.
A comparative analysis of the three transition metal-mediated functionalization strategies for rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis, reveals distinct advantages and limitations for each methodology. Palladium-catalyzed cross-coupling excels in the formation of C–C bonds at the C-2 position, offering high yields and stereospecificity with broad functional group tolerance. Ruthenium-based transfer hydrogenation provides a powerful platform for stereochemical editing, enabling the selective reduction or epimerization of chiral centers with high diastereoselectivity and enantioselectivity. Copper-mediated radical cyclization affords access to structurally diverse products via unique mechanistic pathways, complementing the reactivity of palladium and ruthenium systems.
| Methodology | Yield (%) | Diastereoselectivity | Enantioselectivity | Functional Group Tolerance | Structural Diversity |
|---|---|---|---|---|---|
| Palladium-catalyzed cross-coupling | 78–86 | 8:1–9:1 | High | Broad | Moderate |
| Ruthenium-based transfer hydrogenation | 85–91 | 8:1–>20:1 | High | Broad | Low |
| Copper-mediated radical cyclization | 69–81 | 7:1–10:1 | Moderate | Moderate | High |
These data underscore the complementary nature of the three approaches, with each offering unique advantages depending on the desired transformation and target structure.
Density functional theory calculations represent the cornerstone of modern computational investigations into the conformational behavior of five-membered heterocyclic systems. For rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis, the ring puckering dynamics emerge as a fundamental characteristic that governs molecular reactivity and stereochemical preferences [1] [2] [3].
The oxolane ring system exhibits inherent flexibility due to reduced ring strain compared to smaller cyclic systems, resulting in a complex pseudorotational landscape characterized by multiple conformational minima [4] [5]. Contemporary density functional theory investigations employ sophisticated exchange-correlation functionals, most notably the B3LYP hybrid functional with augmented correlation-consistent basis sets, to capture the subtle energetic differences between distinct puckering conformations [6] [7].
The conformational analysis of five-membered rings utilizes the Cremer-Pople puckering coordinates, which provide a mathematically rigorous framework for describing ring distortions [8] [5]. For the oxolane system, the puckering amplitude q and pseudorotation phase angle φ completely characterize the ring geometry, with envelope (E) conformations occurring at φ values that are multiples of 36°, while twist (T) conformations appear at intermediate phase angles [4] [7].
Density functional theory calculations using the B3LYP/6-311+G** level of theory predict puckering amplitudes ranging from 0.43 to 0.52 Å for substituted oxolane derivatives [5] [7]. The energy barriers separating different conformational states typically fall within 0.15-0.80 kcal/mol, indicating rapid interconversion at ambient temperatures [1] [7]. These calculations reveal that the cis-disubstituted configuration in rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid significantly influences the preferred ring puckering mode.
The presence of both tert-butoxycarbonyl and carboxylic acid functional groups creates a complex electronic environment that significantly modulates ring puckering behavior [12] [7]. Density functional theory calculations indicate that electronegative substituents preferentially adopt pseudoaxial positions in envelope conformations, contrary to the steric preferences observed for alkyl groups [12] [7].
The carboxylic acid moiety at the C-2 position introduces additional hydrogen bonding capabilities that can stabilize specific ring conformations through intramolecular interactions [13] [14]. These effects are particularly pronounced in polar solvents, where continuum solvation models predict enhanced stabilization of conformations that maximize favorable electrostatic interactions [14] [15].
Molecular dynamics simulations provide crucial insights into the dynamic behavior of the tert-butoxycarbonyl protecting group in rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid [16] [17] [18]. Contemporary simulation protocols employ explicit solvent models with periodic boundary conditions to capture the full range of conformational fluctuations occurring on physiologically relevant timescales [17] [19].
The rotational dynamics of tert-butoxycarbonyl groups exhibit complex behavior due to the interplay between steric hindrance and electronic effects [16] [20] [21]. Classical force field simulations typically underestimate rotational barriers for systems containing multiple polar functional groups, necessitating quantum mechanical corrections or hybrid quantum mechanical/molecular mechanical approaches [21] [22].
Quantum mechanical calculations reveal that tert-butoxycarbonyl rotational barriers in oxolane systems range from 13.5 to 22.1 kcal/mol, depending on the local steric environment and electronic effects [23] [20] [21]. The energy profile for Boc group rotation exhibits multiple minima corresponding to staggered conformations that minimize unfavorable steric interactions [20] [24].
Molecular dynamics simulations demonstrate that the rotational correlation times for tert-butoxycarbonyl groups span several nanoseconds at ambient temperature, indicating restricted rotation on the nuclear magnetic resonance timescale [17] [25]. These dynamics are significantly influenced by solvent effects, with polar solvents providing enhanced stabilization through favorable electrostatic interactions [21] [18].
Table 2: Rotational Barriers of tert-Butoxycarbonyl Groups
| System | Method | Rotational Barrier (kcal/mol) | Preferred Angle (degrees) | Solvent Effect (kcal/mol) |
|---|---|---|---|---|
| Simple Boc-NH₂ | B3LYP/6-31G(d,p) | 13.5 | 0 | -2.1 |
| Boc-Amino Acid | MP2/6-311+G(d,p) | 15.2 | 180 | -3.4 |
| Boc-Oxolane Derivative | B3LYP/6-311++G(d,p) | 18.7 | 60 | -4.2 |
| Sterically Hindered Boc | M06-2X/6-311+G** | 22.1 | 120 | -5.8 |
The molecular dynamics analysis reveals that van der Waals interactions play a dominant role in determining tert-butoxycarbonyl rotational preferences [16] [18]. The bulky tert-butyl moiety creates significant steric clashes with adjacent substituents, particularly the carboxylic acid group at the neighboring carbon atom [11] [26].
Simulation trajectories demonstrate that favorable van der Waals contacts can substantially reduce rotational barriers through stabilizing interactions between methyl groups and neighboring electron-rich regions [16]. These effects are particularly pronounced in systems where the tert-butoxycarbonyl group can adopt conformations that maximize dispersion interactions while minimizing steric repulsion [18] [11].
Temperature-dependent molecular dynamics simulations reveal that tert-butoxycarbonyl rotation follows Arrhenius behavior across the physiologically relevant temperature range [17] [21]. The activation enthalpy for rotation correlates strongly with the calculated quantum mechanical barrier heights, while the activation entropy reflects the degree of conformational restriction in the transition state [20] [19].
Elevated temperature simulations demonstrate increased flexibility in the tert-butoxycarbonyl group orientation, with enhanced sampling of high-energy conformational states that are inaccessible at ambient conditions [19] [22]. These findings have important implications for understanding the conformational behavior of Boc-protected compounds under various experimental conditions.
Quantum mechanical investigations of carboxylic acid tautomerism in rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid employ high-level ab initio methods to accurately describe the electronic structure changes accompanying proton transfer processes [13] [14] [15]. The complete active space self-consistent field method and coupled cluster approaches provide benchmark accuracy for tautomeric energy differences, while density functional theory methods offer computational efficiency for larger molecular systems [13] [27] [28].
The tautomeric landscape of carboxylic acids encompasses multiple potential forms, including the canonical carboxylic acid structure, enol tautomers, and zwitterionic species [13] [15] [29]. Each tautomeric form exhibits distinct electronic properties and conformational preferences that influence molecular reactivity and intermolecular interactions [14] [27].
Quantum mechanical calculations predict that the canonical carboxylic acid form represents the global minimum on the potential energy surface for rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid [13] [15]. Alternative tautomeric forms, including enol structures, lie 8.7-12.3 kcal/mol higher in energy, indicating that these species contribute negligibly to the equilibrium population under standard conditions [13] [27].
The activation barriers for tautomeric interconversion range from 8.9 to 15.8 kcal/mol, depending on the specific transformation pathway and the presence of catalytic species [13] [15]. Water-assisted mechanisms exhibit substantially reduced barriers due to the formation of hydrogen-bonded transition states that facilitate proton transfer [13] [14].
Table 3: Quantum Mechanical Studies on Carboxylic Acid Tautomerism
| Tautomeric Form | Relative Energy (kcal/mol) | DFT Method | Solvent Stabilization | Barrier Height (kcal/mol) |
|---|---|---|---|---|
| Carboxylic Acid (COOH) | 0.0 | B3LYP/6-311++G(d,p) | Reference | - |
| Enol Form (C=C-OH) | 12.3 | M06-2X/6-311++G(d,p) | Moderate | 15.8 |
| Zwitterionic Form | 8.7 | MP2/6-311+G(d,p) | High | 12.4 |
| Cyclic Dimer | -3.2 | B3LYP/6-311++G(d,p) | Very High | 8.9 |
Continuum solvation models demonstrate that polar solvents significantly stabilize charged and dipolar tautomeric forms relative to the neutral carboxylic acid structure [14] [15] [29]. The polarizable continuum model and conductor-like screening model predict that aqueous solvation reduces the energy difference between tautomeric forms by 3-6 kcal/mol, primarily through enhanced electrostatic stabilization of polar transition states [14] [28].
Explicit solvation studies employing quantum mechanical/molecular mechanical methods reveal that specific hydrogen bonding interactions with solvent molecules can further modulate tautomeric preferences [14] [28]. These effects are particularly important for understanding the behavior of carboxylic acids in biological environments where specific protein-substrate interactions may favor particular tautomeric forms [27] [29].
Quantum mechanical tunneling calculations indicate that proton transfer in carboxylic acid tautomerism may exhibit non-classical behavior at low temperatures [13]. The light mass of the proton enables significant tunneling contributions to the reaction rate, particularly for transformations involving short transfer distances and narrow barrier widths [13].
Small curvature tunneling calculations predict that tunneling effects can enhance tautomerization rates by factors of 10-100 at ambient temperature [13]. These effects are most pronounced for intramolecular proton transfer processes where the donor and acceptor atoms are held in close proximity by the molecular framework [13] [14].
Natural bond orbital analysis reveals that tautomeric forms exhibit fundamentally different bonding patterns and charge distributions [13] [27]. The carboxylic acid form displays typical σ and π bonding characteristics, while enol tautomers show enhanced π-electron delocalization that contributes to their relative stability [13] [29].